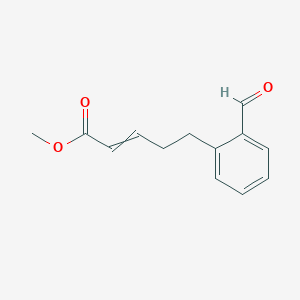![molecular formula C30H25NO2 B14184537 4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-71-8](/img/structure/B14184537.png)
4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Known for its use in dermatology and organic synthesis.
2-Methoxy-5-((phenylamino)methyl)phenol: Used in the synthesis of azo dyes and other compounds.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Important in the preparation of pharmaceuticals and agrochemicals.
Uniqueness
4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and diphenyl groups on a pyridine ring makes it a versatile compound with diverse applications .
Propriétés
Numéro CAS |
917804-71-8 |
|---|---|
Formule moléculaire |
C30H25NO2 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
4-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol |
InChI |
InChI=1S/C30H25NO2/c1-33-28-18-12-22(13-19-28)25-20-29(23-8-4-2-5-9-23)31(26-14-16-27(32)17-15-26)30(21-25)24-10-6-3-7-11-24/h2-21,25,32H,1H3 |
Clé InChI |
HMGPILTZNRXCNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)

![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
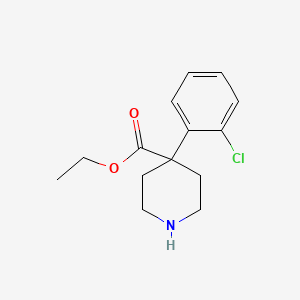
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
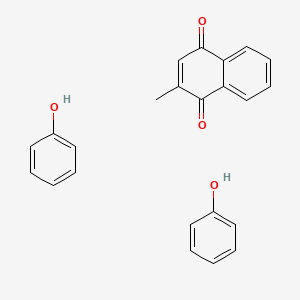
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
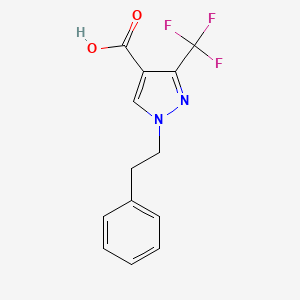
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
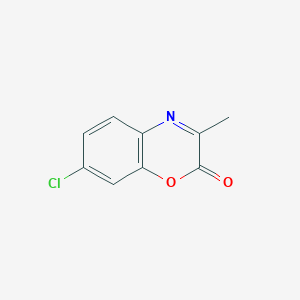
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
